molecular formula C10H10N4O B015676 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 50427-77-5

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B015676
CAS No.: 50427-77-5
M. Wt: 202.21 g/mol
InChI Key: UBKSUPKIDNXMMC-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes such as adenosine deaminase, exhibiting inhibitory potency . This interaction suggests that this compound can modulate enzymatic activity, potentially affecting various metabolic pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, further highlighting its biochemical relevance .

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function. These effects underscore the importance of this compound in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, leading to changes in enzyme activity . Additionally, the compound’s interaction with cell signaling proteins suggests a role in modulating signal transduction pathways. These molecular mechanisms provide insights into how this compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.

Industrial Production Methods

Industrial production methods for this compound often utilize similar multicomponent reactions due to their efficiency and environmental friendliness. The use of green solvents and heterogeneous catalysts is emphasized to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structure and the presence of both an amino group and a carboxamide group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical uses .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKSUPKIDNXMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274334
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50427-77-5
Record name 50427-77-5
Source DTP/NCI
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Record name 50427-77-5
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Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
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Record name 5-Amino-1-phenyl-4-pyrazolecarboxamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9 g of 5-amino-1-phenyl-4-pyrazolecarbonitrile were stirred at 10°-15° C. with 40 ml of concentrated sulphuric acid until all of the solid had dissolved. The mixture was poured on to 150 g of crushed ice and made basic with concentrated ammonia solution. The precipitated product was filtered off and purified by chromatography on silica gel using 5% methanol in ethyl acetate for the elution. There were obtained 5.8 g of 5-amino-1-phenyl-4-pyrazolecarboxamide. A sample recrystallized from water melted at 163°-165° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?

A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making this compound a valuable tool in drug discovery research.

Q2: What are some of the notable applications of this compound derivatives?

A2: Research indicates potential applications in different areas:

  • Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using this compound, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []
  • Sensing Applications: this compound has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.

Q3: What are the common synthetic routes for incorporating this compound into larger molecular frameworks?

A: Cyclization reactions are frequently employed. [] One method involves reacting this compound with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

Q4: Are there reviews available that provide a comprehensive overview of this compound's chemistry and applications?

A: Yes, a comprehensive review titled "Utility of this compound in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.

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